molecular formula C16H20N2O6S2 B12129049 N1,N4-bis(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1,4-dicarboxamide

N1,N4-bis(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1,4-dicarboxamide

Cat. No.: B12129049
M. Wt: 400.5 g/mol
InChI Key: NLYRNCNSVOZIHZ-UHFFFAOYSA-N
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Description

N1,N4-bis(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1,4-dicarboxamide is a complex organic compound characterized by its unique structure, which includes two thiolane rings and a benzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N4-bis(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with thiolane derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N1,N4-bis(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiolane rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiolane derivatives with lower oxidation states.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane rings can yield sulfoxides or sulfones, while reduction can produce thiolane derivatives with different functional groups.

Scientific Research Applications

N1,N4-bis(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1,4-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N1,N4-bis(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1,4-dicarboxamide exerts its effects is primarily through its interaction with specific molecular targets. The thiolane rings and amide groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N1,N4-bis(1,1-dioxo-1,2-benzothiazol-3-yl)benzene-1,4-diamine
  • N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine

Uniqueness

Compared to similar compounds, N1,N4-bis(1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1,4-dicarboxamide is unique due to its specific combination of thiolane rings and benzene core. This structure imparts distinct chemical and physical properties, making it particularly useful in applications requiring stability and reactivity under various conditions.

Properties

Molecular Formula

C16H20N2O6S2

Molecular Weight

400.5 g/mol

IUPAC Name

1-N,4-N-bis(1,1-dioxothiolan-3-yl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C16H20N2O6S2/c19-15(17-13-5-7-25(21,22)9-13)11-1-2-12(4-3-11)16(20)18-14-6-8-26(23,24)10-14/h1-4,13-14H,5-10H2,(H,17,19)(H,18,20)

InChI Key

NLYRNCNSVOZIHZ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)C(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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